molecular formula C25H23ClN2O4 B280419 3-[(4-CHLOROPHENOXY)METHYL]-N-[4-(MORPHOLINOCARBONYL)PHENYL]BENZAMIDE

3-[(4-CHLOROPHENOXY)METHYL]-N-[4-(MORPHOLINOCARBONYL)PHENYL]BENZAMIDE

Cat. No.: B280419
M. Wt: 450.9 g/mol
InChI Key: RUYFMKMASLOZIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-CHLOROPHENOXY)METHYL]-N-[4-(MORPHOLINOCARBONYL)PHENYL]BENZAMIDE is a complex organic compound with a molecular formula of C25H23ClN2O4 and a molecular weight of 450.91412 g/mol . This compound is known for its unique chemical structure, which includes a chlorophenoxy group, a morpholinylcarbonyl group, and a benzamide core. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

The synthesis of 3-[(4-CHLOROPHENOXY)METHYL]-N-[4-(MORPHOLINOCARBONYL)PHENYL]BENZAMIDE involves multiple steps. One common synthetic route starts with the reaction of 4-chlorophenol with formaldehyde to form 4-chlorophenoxymethyl alcohol. This intermediate is then reacted with 4-(4-morpholinylcarbonyl)aniline to form the desired benzamide compound . The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, higher reaction temperatures, and continuous flow reactors to increase yield and reduce production time.

Chemical Reactions Analysis

3-[(4-CHLOROPHENOXY)METHYL]-N-[4-(MORPHOLINOCARBONYL)PHENYL]BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide, leading to the formation of different substituted phenoxy derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields carboxylic acids, while reduction with lithium aluminum hydride produces alcohols.

Scientific Research Applications

3-[(4-CHLOROPHENOXY)METHYL]-N-[4-(MORPHOLINOCARBONYL)PHENYL]BENZAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

    Medicine: It is explored as a potential therapeutic agent for various diseases. Its ability to interact with specific molecular targets makes it a candidate for drug development.

    Industry: The compound is used in the development of new materials and chemical processes. Its unique properties make it valuable for creating specialized polymers and coatings.

Mechanism of Action

The mechanism of action of 3-[(4-CHLOROPHENOXY)METHYL]-N-[4-(MORPHOLINOCARBONYL)PHENYL]BENZAMIDE involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular pathways and targets involved are still under investigation, but its ability to modulate biological processes makes it a compound of interest in scientific research.

Comparison with Similar Compounds

3-[(4-CHLOROPHENOXY)METHYL]-N-[4-(MORPHOLINOCARBONYL)PHENYL]BENZAMIDE can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C25H23ClN2O4

Molecular Weight

450.9 g/mol

IUPAC Name

3-[(4-chlorophenoxy)methyl]-N-[4-(morpholine-4-carbonyl)phenyl]benzamide

InChI

InChI=1S/C25H23ClN2O4/c26-21-6-10-23(11-7-21)32-17-18-2-1-3-20(16-18)24(29)27-22-8-4-19(5-9-22)25(30)28-12-14-31-15-13-28/h1-11,16H,12-15,17H2,(H,27,29)

InChI Key

RUYFMKMASLOZIC-UHFFFAOYSA-N

SMILES

C1COCCN1C(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)COC4=CC=C(C=C4)Cl

Canonical SMILES

C1COCCN1C(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC(=C3)COC4=CC=C(C=C4)Cl

Origin of Product

United States

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